5-(4-(dimethylamino)phenyl)-5H-thiazolo[4,3-b][1,3,4]thiadiazol-2-amine
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Overview
Description
“5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine” is a chemical compound with the molecular formula C12H14N4S2 . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is widely studied in medicinal chemistry .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazoles, which includes “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazoles, including “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, are diverse. For instance, 2-Amino-5-phenyl-1,3,4-thiadiazole can undergo condensation with various aldehydes to afford Schiff’s bases .Scientific Research Applications
1. Crystal Structure Analysis
The crystal structure of a similar compound, 5-(2′-Aminophenyl)-2-dimethylamino-1,3,4-thiazole, was determined using X-ray diffraction. This research contributes to the understanding of the molecular structure and interactions within this class of compounds, which is crucial for their potential applications in various fields including material science and drug design (Malinovskii et al., 2000).
2. Synthesis for Anti-inflammatory Applications
Research on the synthesis of new substituted azetidinoyl and thiazolidinoyl-1,3,4-thiadiazino indoles, which include derivatives of 1,3,4-thiadiazole, shows promise in anti-inflammatory applications. These compounds have been evaluated for their anti-inflammatory, ulcerogenic, and analgesic activities (Bhati & Kumar, 2008).
3. Biological Activity of Azo Dye Derivatives
A study on the synthesis and characterization of heterocyclic azo dyes derived from 5-Phenyl-1,3,4-thiadiazole-2-amine, including biological activity screening, demonstrates the potential of these compounds in various biological and chemical applications (Kumar et al., 2013).
4. Antimicrobial Activity
Compounds synthesized from 1,3,4-thiadiazole, similar to the queried chemical, have been found to exhibit antimicrobial activity. This research suggests the potential for these compounds to be developed into antimicrobial agents, contributing to the field of medicinal chemistry and pharmaceuticals (Hamama et al., 2017).
5. Anticancer and Antitubercular Agents
Novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines were synthesized and screened for antitumor and antitubercular activities. Some synthesized compounds showed significant in vitro antitumor activities against breast cancer and normal human cell lines, indicating their potential as anticancer and antitubercular agents (Sekhar et al., 2019).
Future Directions
Thiadiazoles, including “5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine”, have been widely studied for their diverse biological activities . Future research may focus on the design and development of different thiadiazole derivatives to act as potent drug molecules with lesser side effects .
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-[4-(dimethylamino)phenyl]-5H-[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S2/c1-15(2)9-5-3-8(4-6-9)11-16-10(7-17-11)18-12(13)14-16/h3-7,11H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJCVSDZUXCMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N3C(=CS2)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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